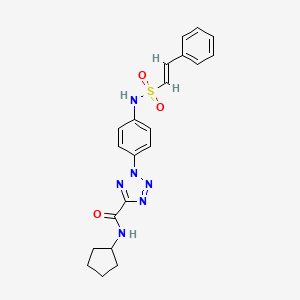![molecular formula C14H22N2O6S B2832116 N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]-4-methoxybenzamide CAS No. 899739-52-7](/img/structure/B2832116.png)
N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]-4-methoxybenzamide, commonly referred to as DMSB, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activities
N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]-4-methoxybenzamide derivatives are explored for their potential in medical research due to structural modifications of known compounds like metoclopramide. Studies on novel derivatives have focused on synthesizing compounds to examine pharmacological activities, specifically targeting gastrointestinal prokinetic and antiemetic activities. For instance, certain benzamide derivatives have been developed to act as new types of gastrointestinal prokinetic agents, demonstrating the scientific interest in modifying the chemical structure to enhance biological activity and therapeutic potential (Sakaguchi et al., 1992).
Antidopaminergic Properties
Research into substituted benzamides, including those related to this compound, has also delved into their antidopaminergic properties. These studies aim to understand the chemical modifications that can impact the efficacy of potential neuroleptic agents. By examining the structural requirements and their effects on in vitro and in vivo activities, researchers can identify key features that contribute to the blockade of dopamine receptors, indicating the role of these compounds in developing treatments for conditions like schizophrenia (De Paulis et al., 1985).
Sigma-2 Receptor Probe Development
In another application, derivatives of this compound have been investigated for their use as sigma-2 receptor probes. These studies are crucial for understanding the role of sigma-2 receptors in various physiological and pathological processes. For instance, specific benzamide analogues have been radiolabeled and evaluated for their affinity towards sigma-2 receptors, which aids in the study of receptor distribution and function in various diseases, including cancer and neurological disorders (Xu et al., 2005).
Propiedades
IUPAC Name |
N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O6S/c1-20-12-6-4-11(5-7-12)14(17)15-8-9-23(18,19)16-10-13(21-2)22-3/h4-7,13,16H,8-10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGKEESCJOOHAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2832044.png)
![8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B2832046.png)

![3,5-Dimethyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2832049.png)


![3-(4-Fluorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2832053.png)
